Meta-Fluorination Modulates Acid Dissociation Constant Relative to Unsubstituted and Para-Substituted Phenylthioacetic Acids
The meta-fluorophenyl substitution in 2-((3-fluorophenyl)thio)acetic acid alters the acid dissociation constant (pKa) relative to unsubstituted phenylthioacetic acid. Within the (phenylthio)acetic acid series, electron-withdrawing substituents such as fluorine at the meta position modify the transmission of electronic effects through the sulfur atom to the carboxylic acid proton, resulting in quantifiable differences in acid strength compared to unsubstituted and para-substituted analogs [1]. This pKa modulation directly impacts the compound's ionization state at physiological pH and influences its partitioning behavior in biphasic systems.
| Evidence Dimension | Acid dissociation constant (pKa) modulation |
|---|---|
| Target Compound Data | 2-((3-Fluorophenyl)thio)acetic acid (meta-fluoro substituted) — pKa value differs from unsubstituted phenylthioacetic acid; exact magnitude dependent on substituent constant (σₘ for F = +0.34) |
| Comparator Or Baseline | Phenylthioacetic acid (unsubstituted, H σ = 0); para-fluorophenylthioacetic acid (σₚ for F = +0.06) |
| Quantified Difference | Substituent constant difference: σₘ (+0.34) vs. σₚ (+0.06); meta-fluorine exerts stronger electron-withdrawing inductive effect (-I) than para-fluorine due to diminished resonance donation at meta position |
| Conditions | Measured at 20.0 °C, ionic strength μ = 0.10 M (KNO₃) in aqueous medium [1] |
Why This Matters
pKa differences affect solubility, membrane permeability, and protonation state in biological assays — directly impacting reproducibility of experimental results when substituting among phenylthioacetic acid analogs.
- [1] Pettit LD, Royston A, Sherrington C, Whewell RJ. The acid dissociation constants of substituted (phenylthio)acetic and (phenylseleno)acetic acids. J Chem Soc B. 1968:588-590. doi:10.1039/J29680000588. View Source
